Btk-IN-10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Btk-IN-10: は、B細胞の発達と機能において重要な役割を果たす非受容体型チロシンキナーゼであるブルトンチロシンキナーゼの強力な阻害剤です。ブルトンチロシンキナーゼは、B細胞の増殖、分化、および生存を調節するシグナル伝達経路に関与しています。 This compoundは、ブルトンチロシンキナーゼ活性を効果的に阻害する能力により、さまざまなB細胞悪性腫瘍および自己免疫疾患の治療に大きな可能性を示しています .

準備方法

合成経路と反応条件: Btk-IN-10の合成には、市販の出発物質から始まる複数の手順が含まれます。主な手順には、コア構造の形成、官能基の導入、および最終的な精製が含まれます。合成経路には通常、以下が含まれます。

コア構造の形成: この手順には、一連の縮合反応と環化反応によってthis compoundのコアスケフォールドを構築することが含まれます。

官能基の導入: コア構造には、置換反応によってさまざまな官能基が導入され、化合物の効力と選択性が向上します。

精製: 最終生成物は、カラムクロマトグラフィーや再結晶などの技術を使用して精製され、高純度のthis compoundが得られます.

工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、より高い収率とコスト効率のために最適化されています。主な考慮事項には、以下が含まれます。

スケーラビリティ: 合成経路が、収率や純度の有意な損失なしにスケールアップできることを確認します。

安全性: 潜在的に危険な試薬や条件を扱うための安全対策を実施します。

環境への影響: 廃棄物を最小限に抑え、環境に優しい溶媒と試薬を使用します.

化学反応の分析

反応の種類: Btk-IN-10は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、修飾された官能基を持つthis compoundのさまざまな誘導体が含まれ、それらの生物学的活性と潜在的な治療用途をさらに研究することができます .

科学研究の用途

This compoundは、以下を含む幅広い科学研究の用途を持っています。

化学: さまざまな化学反応や経路におけるブルトンチロシンキナーゼの役割を研究するためのツール化合物として使用されます。

生物学: B細胞やその他の免疫細胞におけるブルトンチロシンキナーゼを含むシグナル伝達経路の理解に役立ちます。

医学: B細胞悪性腫瘍、自己免疫疾患、および炎症性疾患の治療における潜在的な用途について調査されています。慢性リンパ性白血病、マントル細胞リンパ腫、関節リウマチなどの疾患の前臨床試験と臨床試験で有望な結果を示しています。

科学的研究の応用

Btk-IN-10 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of Bruton tyrosine kinase in various chemical reactions and pathways.

Biology: Helps in understanding the signaling pathways involving Bruton tyrosine kinase in B cells and other immune cells.

Medicine: Investigated for its potential in treating B cell malignancies, autoimmune diseases, and inflammatory conditions. It has shown promise in preclinical and clinical studies for conditions such as chronic lymphocytic leukemia, mantle cell lymphoma, and rheumatoid arthritis.

作用機序

Btk-IN-10は、ブルトンチロシンキナーゼの活性部位に結合することにより効果を発揮し、そのキナーゼ活性を阻害します。この阻害は、下流のシグナル伝達分子のリン酸化を阻止し、B細胞受容体シグナル伝達経路の抑制につながります。関与する主要な分子標的と経路には、以下が含まれます。

ブルトンチロシンキナーゼ: this compoundの主要な標的で、化合物がその活性を阻害します。

ホスホリパーゼCガンマ: ブルトンチロシンキナーゼの阻害によって活性化が阻止される下流のシグナル伝達分子。

核因子κBおよびミトゲン活性化プロテインキナーゼ経路: これらの経路はブルトンチロシンキナーゼの下流にあり、B細胞の活性化と増殖に関与しています.

類似の化合物との比較

This compoundは、イブルチニブ、ザヌブルチニブ、オレラブルチニブ、アカラブルチニブなどの他のブルトンチロシンキナーゼ阻害剤と比較されます。this compoundの独自性は、以下にあります。

効力: this compoundは、ブルトンチロシンキナーゼの野生型と変異型の両方の阻害において高い効力を見せました。

選択性: 他のキナーゼと比較して、ブルトンチロシンキナーゼに対する選択性が高く、オフターゲット効果が減少します。

薬物動態プロファイル: This compoundは許容可能な薬物動態プロファイルを持ち、治療薬としてさらに開発するのに適しています.

類似の化合物:

イブルチニブ: B細胞悪性腫瘍の治療に使用される第1世代のブルトンチロシンキナーゼ阻害剤。

ザヌブルチニブ: 選択性と安全性プロファイルが向上した第2世代の阻害剤。

オレラブルチニブ: 高い選択性とオフターゲット効果の低減で知られています。

アカラブルチニブ: 良好な安全性と有効性のプロファイルを持つもう1つの第2世代の阻害剤.

類似化合物との比較

Ibrutinib: A first-generation Bruton tyrosine kinase inhibitor used in the treatment of B cell malignancies.

Zanubrutinib: A second-generation inhibitor with improved selectivity and safety profile.

Orelabrutinib: Known for its high selectivity and reduced off-target effects.

Acalabrutinib: Another second-generation inhibitor with a favorable safety and efficacy profile.

生物活性

Btk-IN-10 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling, which plays a significant role in various hematological malignancies and autoimmune diseases. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of BTK and Its Role

BTK is a member of the Tec family of non-receptor tyrosine kinases and is essential for B-cell development and function. Its overexpression has been linked to several cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Inhibition of BTK has emerged as a promising therapeutic strategy for these conditions.

This compound functions by binding to the active site of BTK, preventing its phosphorylation and activation. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival in malignant B-cells. The compound exhibits a high selectivity profile, minimizing off-target effects on other kinases.

Biological Activity Data

Recent studies have demonstrated the potency of this compound against BTK:

| Compound | IC50 (nM) | Selectivity | Effect on Cell Lines |

|---|---|---|---|

| This compound | 7 | High | Induces apoptosis in CLL and MCL cell lines |

| Ibrutinib | 5 | Moderate | Effective but less selective |

The IC50 value indicates the concentration required to inhibit 50% of the enzyme's activity, with lower values indicating higher potency.

Case Studies

-

Chronic Lymphocytic Leukemia (CLL) :

- In vitro studies showed that this compound effectively induced apoptosis in CLL cells with IC50 values comparable to Ibrutinib. The compound significantly inhibited cell proliferation and induced G0/G1 phase arrest in treated cells.

-

Mantle Cell Lymphoma (MCL) :

- A xenograft model demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors.

-

Autoimmune Disorders :

- In models of rheumatoid arthritis, this compound exhibited anti-inflammatory effects by reducing cytokine production (TNFα, IL-6) from activated B-cells, indicating its potential utility beyond oncology.

Research Findings

A study published by Teng et al. highlighted that this compound not only inhibits BTK but also affects related signaling pathways involved in inflammation and immune response modulation. The compound was shown to downregulate oncogenic pathways such as MYC in prostate cancer models, enhancing chemosensitivity to standard therapies like docetaxel.

特性

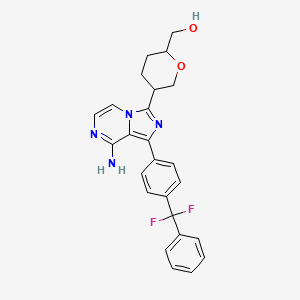

分子式 |

C25H24F2N4O2 |

|---|---|

分子量 |

450.5 g/mol |

IUPAC名 |

[5-[8-amino-1-[4-[difluoro(phenyl)methyl]phenyl]imidazo[1,5-a]pyrazin-3-yl]oxan-2-yl]methanol |

InChI |

InChI=1S/C25H24F2N4O2/c26-25(27,18-4-2-1-3-5-18)19-9-6-16(7-10-19)21-22-23(28)29-12-13-31(22)24(30-21)17-8-11-20(14-32)33-15-17/h1-7,9-10,12-13,17,20,32H,8,11,14-15H2,(H2,28,29) |

InChIキー |

UCLDWTQILKQOHM-UHFFFAOYSA-N |

正規SMILES |

C1CC(OCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(C5=CC=CC=C5)(F)F)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。